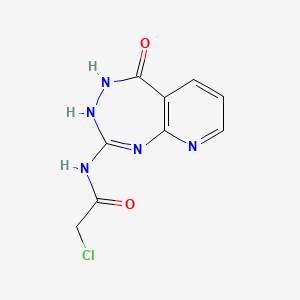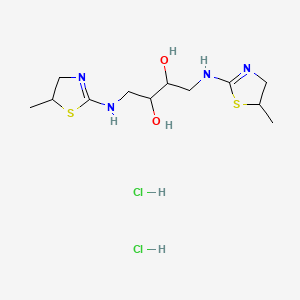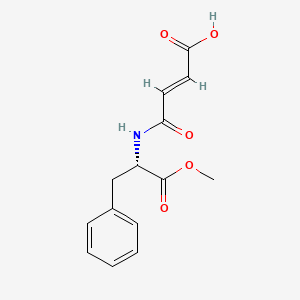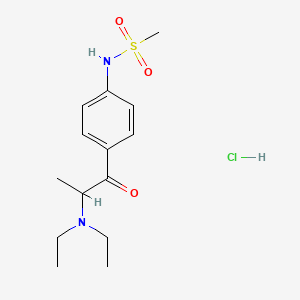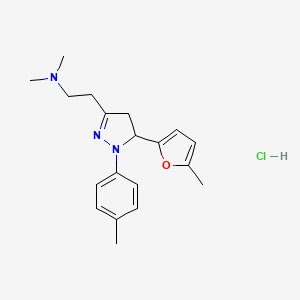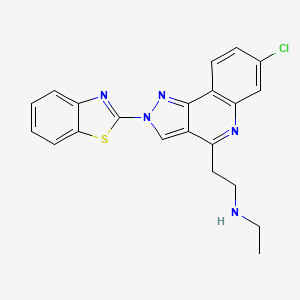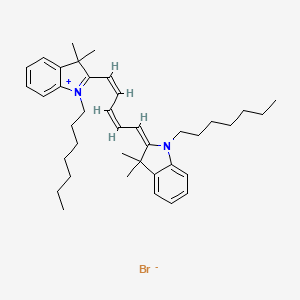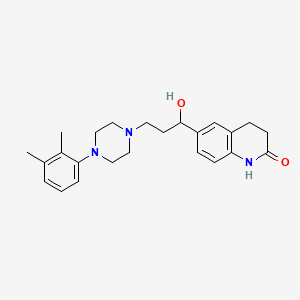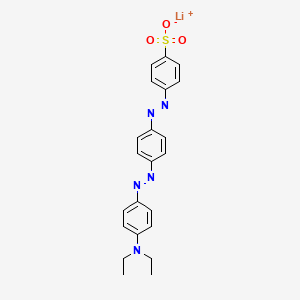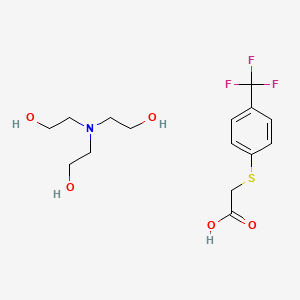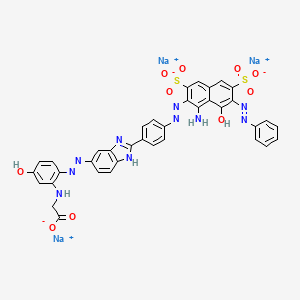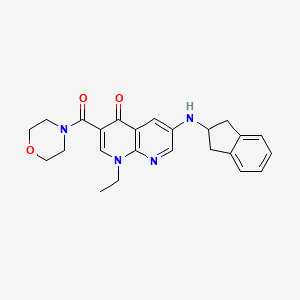
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one typically involves multi-step organic reactions. The starting materials often include indene derivatives, ethylamine, morpholine, and naphthyridine precursors. Common synthetic routes may involve:
Step 1: Formation of the indene derivative through cyclization reactions.
Step 2: Introduction of the ethyl group via alkylation reactions.
Step 3: Coupling of the morpholine moiety using amide bond formation techniques.
Step 4: Final assembly of the naphthyridine core through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to scale up the production.
化学反応の分析
Types of Reactions
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
- Binding to active sites of enzymes and inhibiting their activity.
- Interacting with receptors to modulate signal transduction pathways.
- Binding to nucleic acids and affecting gene expression.
類似化合物との比較
Similar Compounds
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(piperidine-4-carbonyl)-1,8-naphthyridin-4-one
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(pyrrolidine-4-carbonyl)-1,8-naphthyridin-4-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
1020634-41-6 |
|---|---|
分子式 |
C24H26N4O3 |
分子量 |
418.5 g/mol |
IUPAC名 |
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3 |
InChIキー |
ZAEIHDZLLJCJFP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


